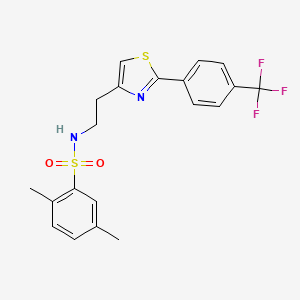

2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

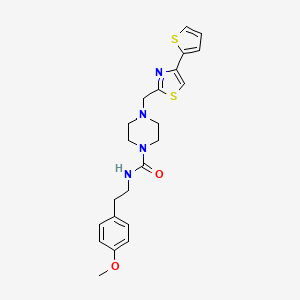

The molecular structure of this compound involves a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This compound also contains a trifluoromethyl group, which is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. The presence of the thiazole ring can contribute to the effectiveness of drugs against various bacterial and fungal pathogens. This makes them valuable in the development of new antimicrobial agents that can be used to treat infections, especially in an era where antibiotic resistance is a growing concern .

Anticancer Activity

Research has indicated that thiazole compounds can exhibit antitumor and cytotoxic activities. They have been studied for their potential to inhibit the growth of cancer cells and induce apoptosis. This is particularly important for the development of new chemotherapeutic agents that can provide alternative treatments for various types of cancer .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of thiazole derivatives have been observed in various studies. These compounds can be designed to reduce inflammation and pain without the significant side effects associated with some other anti-inflammatory drugs. This application is crucial for the development of safer pain management and anti-inflammatory therapies .

Neuroprotective Properties

Thiazoles have been explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Their ability to interact with neurotransmitter systems and protect neural cells from damage is a promising area of research for conditions such as Alzheimer’s and Parkinson’s disease .

Antidiabetic Potential

Some thiazole derivatives have shown potential in the management of diabetes. They may act by modulating insulin release or by influencing glucose metabolism, which can help in controlling blood sugar levels. This application is significant given the global increase in the prevalence of diabetes .

Antiviral Applications

Thiazole compounds have also been investigated for their antiviral activities. They can be structured to interfere with viral replication or to inhibit enzymes that are critical for the life cycle of viruses. This makes them potential candidates for the development of new antiviral drugs, which is especially relevant in the context of emerging viral diseases .

作用機序

Thiazoles

are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Sulfonamides

are a class of organic compounds that contain a sulfur atom bonded to two oxygen atoms and one nitrogen atom. They are widely used in medicine, primarily as antibiotics. The antibacterial activity of sulfonamides relies on their ability to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial nutrient for bacteria .

特性

IUPAC Name |

2,5-dimethyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O2S2/c1-13-3-4-14(2)18(11-13)29(26,27)24-10-9-17-12-28-19(25-17)15-5-7-16(8-6-15)20(21,22)23/h3-8,11-12,24H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQGRLVZZJDCLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2608120.png)

![3-(2-Chlorophenyl)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2608124.png)

![5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2608125.png)

![N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2608127.png)

![ethyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2608131.png)

![[2-[(2,5-Difluorophenyl)methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2608139.png)

![Methyl 2-([(1s)-1-phenylethyl]amino)acetate](/img/structure/B2608140.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2608141.png)

![N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2608142.png)